[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol
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Overview
Description
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol is a chemical compound with a pyrimidine core substituted with an amino group at the 4-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with appropriate reagents to introduce the trifluoromethyl and amino groups. For instance, a reaction involving lithium aluminium tetrahydride in tetrahydrofuran at 0°C for 1 hour under an inert atmosphere can be used to reduce an intermediate compound to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the synthesis of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but with a pyridine core instead of a pyrimidine core.
2-(Trifluoromethyl)pyridin-4-amine: Another similar compound with a pyridine core and trifluoromethyl and amino groups.
Uniqueness
The uniqueness of [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol lies in its specific substitution pattern on the pyrimidine core, which can confer distinct chemical and biological properties compared to its pyridine analogs. The presence of the hydroxymethyl group at the 5-position also provides additional functionalization opportunities, making it a versatile building block for further chemical modifications.
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)5-11-1-3(2-13)4(10)12-5/h1,13H,2H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBVUJCWWAGSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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